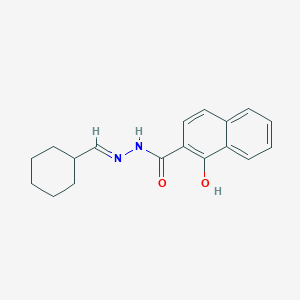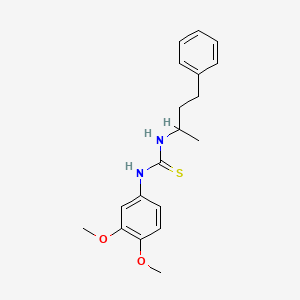![molecular formula C16H16ClFN2OS B4839368 1-[(5-chloro-2-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B4839368.png)
1-[(5-chloro-2-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine
Descripción general
Descripción
1-[(5-chloro-2-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine is a chemical compound that belongs to the piperazine family. This compound has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-[(5-chloro-2-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine involves the inhibition of MAO-A and AChE enzymes. MAO-A is responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine, while AChE is involved in the hydrolysis of acetylcholine, a neurotransmitter that is essential for cognitive function. Inhibition of these enzymes leads to an increase in the levels of these neurotransmitters, which can improve mood, cognition, and memory.
Biochemical and Physiological Effects
1-[(5-chloro-2-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against MAO-A and AChE enzymes, with IC50 values in the low nanomolar range. In vivo studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been shown to exhibit antidepressant-like effects in animal models of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(5-chloro-2-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine in lab experiments is its potent and selective inhibitory activity against MAO-A and AChE enzymes. This makes it a useful tool for studying the role of these enzymes in various neurological disorders. However, one of the limitations of using this compound is its potential toxicity and side effects, which can affect the interpretation of the results obtained from lab experiments.
Direcciones Futuras
There are several future directions for the study of 1-[(5-chloro-2-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine. One possible direction is the development of more potent and selective inhibitors of MAO-A and AChE enzymes based on the structure of this compound. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of various neurological disorders such as depression, Alzheimer's disease, and Parkinson's disease. Additionally, the use of this compound as a tool for studying the role of MAO-A and AChE enzymes in the regulation of neurotransmitter levels in the brain could lead to a better understanding of the underlying mechanisms of these disorders.
Aplicaciones Científicas De Investigación
1-[(5-chloro-2-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuropharmacology, and drug discovery. This compound has been shown to exhibit potent and selective inhibitory activity against several enzymes, including monoamine oxidase A (MAO-A) and acetylcholinesterase (AChE). These enzymes are involved in the regulation of neurotransmitter levels in the brain and are potential targets for the treatment of various neurological disorders such as depression, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2OS/c17-15-6-5-14(22-15)16(21)20-9-7-19(8-10-20)11-12-1-3-13(18)4-2-12/h1-6H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZCHMMWIVWCFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B4839286.png)
![1-(2,3-dimethylphenyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B4839304.png)

![2-[(2-chloro-4-fluorobenzyl)thio]-5,6-dimethyl-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4839315.png)
![1-(3-isoxazolyl)-N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B4839333.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4839340.png)


![1-{3-[(4-methylphenyl)sulfonyl]propanoyl}-4-(2-thienylsulfonyl)piperazine](/img/structure/B4839365.png)
![N-[2-[(4-methylphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]methanesulfonamide](/img/structure/B4839373.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-4-nitrobenzamide](/img/structure/B4839376.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetamide](/img/structure/B4839380.png)

![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide](/img/structure/B4839387.png)